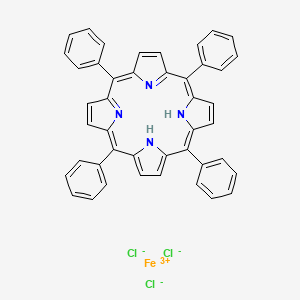

Iron(III) meso-tetraphenylporphine chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

iron(3+);5,10,15,20-tetraphenyl-21,22-dihydroporphyrin;trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4.3ClH.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;;/h1-28,45-46H;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTNPIPZGCOFPA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3.[Cl-].[Cl-].[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30Cl3FeN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936958 | |

| Record name | Iron(3+) chloride--5,10,15,20-tetraphenylporphyrin (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16456-81-8 | |

| Record name | Iron(3+) chloride--5,10,15,20-tetraphenylporphyrin (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-tetraphenyl-21H,23H-porphine iron(III) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Iron(III) Tetraphenylporphyrin Chloride

Introduction: The Enduring Significance of Synthetic Heme Analogs

Iron(III) tetraphenylporphyrin chloride, often abbreviated as Fe(TPP)Cl, stands as a cornerstone molecule in the field of bioinorganic chemistry. As a synthetic analog of the heme prosthetic group found in hemoproteins like hemoglobin and cytochrome P450, it provides an invaluable and accessible model for elucidating fundamental aspects of oxygen transport, electron transfer, and enzymatic catalysis.[1] Its robust chemical nature and relative ease of synthesis have established it as a critical tool for researchers in drug development, materials science, and catalysis. This guide offers an in-depth, experience-driven walkthrough of the synthesis and rigorous characterization of Fe(TPP)Cl, intended for researchers and scientists who require a practical and theoretically grounded understanding of this pivotal compound.

Part 1: Synthesis of the Porphyrin Macrocycle - meso-Tetraphenylporphyrin (H₂TPP)

The journey to Fe(TPP)Cl begins with the synthesis of its foundational ligand, meso-tetraphenylporphyrin (H₂TPP). Among the various established methods, the Adler-Longo synthesis remains a widely practiced and reliable approach due to its procedural simplicity, even with its characteristically modest yields.[2]

The Adler-Longo Method: A Deliberate Choice

The selection of the Adler-Longo method is a pragmatic one. It is a one-pot reaction that involves the acid-catalyzed condensation of benzaldehyde and pyrrole in a high-boiling solvent, typically propionic acid, which conveniently serves as both the catalyst and the medium.[2] The reaction is intentionally conducted open to the atmosphere, as ambient oxygen is the requisite oxidizing agent to convert the porphyrinogen intermediate to the vibrantly colored, aromatic porphyrin macrocycle.[2] While other methods like the Lindsey synthesis may offer higher yields, the Adler-Longo protocol's straightforwardness makes it an excellent and reproducible entry point for obtaining H₂TPP.[3][4]

Experimental Protocol: Synthesis of H₂TPP

Materials:

-

Propanoic acid

-

Pyrrole (freshly distilled)

-

Benzaldehyde

-

Methanol

Procedure:

-

In a fume hood, a round-bottom flask is charged with propanoic acid (25 mL), freshly distilled pyrrole (0.010 mol), and benzaldehyde (0.010 mol).[5]

-

A reflux condenser is attached, and the mixture is heated to a gentle reflux for 30 minutes.[5] The solution will progressively darken, eventually becoming nearly black.

-

After the reflux period, the flask is allowed to cool to room temperature overnight, during which deep violet crystals of H₂TPP will precipitate out of the solution.[2]

-

The crystalline product is collected via suction filtration and washed sequentially with methanol to remove residual propionic acid and other impurities until the filtrate runs clear.[2][5]

-

The purified H₂TPP crystals are then air-dried. A typical yield for this scale is in the range of 15-20%.[2]

Part 2: Metallation - Insertion of Iron(III)

With the free-base porphyrin in hand, the next critical step is the insertion of the iron cation into the macrocyclic core. This process, known as metallation, transforms the violet H₂TPP into the characteristic blue-violet Fe(TPP)Cl.

Causality in Metallation Protocol

The choice of an iron salt and solvent is crucial for a successful and clean reaction. While various iron salts can be used, iron(II) chloride (FeCl₂) is often employed. The reaction is typically conducted in a high-boiling, coordinating solvent like N,N-dimethylformamide (DMF), which facilitates the dissolution of the reactants and mediates the metal insertion.[5][6] The reaction is run in the presence of air, which oxidizes the initially formed iron(II) porphyrin to the more stable iron(III) state.[7]

Experimental Protocol: Synthesis of Fe(TPP)Cl

Materials:

-

H₂TPP (from Part 1)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) or anhydrous Iron(III) chloride (FeCl₃)[6][8]

-

N,N-dimethylformamide (DMF)

-

Deionized water

-

Hydrochloric acid (concentrated)

-

Dichloromethane (DCM)

-

Alumina (for chromatography)

Procedure:

-

100 mg of H₂TPP and a molar excess (approximately 1.5 equivalents) of iron chloride are added to a round-bottom flask containing 5 mL of DMF.[5]

-

The mixture is heated to reflux for a minimum of 10 minutes.[5] The progress of the reaction can be monitored by periodically taking a small aliquot, diluting it, and observing its UV-Vis spectrum. The disappearance of the four Q-bands of the free-base porphyrin and the appearance of the characteristic two Q-bands of the metalloporphyrin signal the completion of the reaction.[6]

-

Upon completion, the reaction mixture is cooled in an ice bath. 5 mL of water and 1 mL of 6 M HCl are added to precipitate the crude product.[5][6]

-

The resulting solid is collected by vacuum filtration and washed thoroughly with water to remove unreacted iron salts and DMF.[5] The crude product is a dark brown-purple solid.

-

Purification is paramount. The crude product is purified by column chromatography on alumina. A concentrated solution of the crude product in dichloromethane is loaded onto the column. The column is eluted with dichloromethane. The first fraction to elute is the desired Fe(TPP)Cl.[5][9]

-

The solvent is removed from the collected fraction by rotary evaporation to yield the purified, microcrystalline Fe(TPP)Cl. Yields for this step are typically high, often exceeding 90%.[10]

Part 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and electronic structure of the synthesized Fe(TPP)Cl. A multi-technique approach provides a self-validating system of analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the initial and most straightforward method to confirm the successful synthesis and metallation. The electronic transitions within the porphyrin's π-system give rise to a characteristic and intense absorption band known as the Soret band, and weaker absorptions at longer wavelengths called Q-bands.[5]

-

Free-Base H₂TPP: Exhibits a highly intense Soret band around 415-419 nm and, due to its lower symmetry (D₂h), four distinct Q-bands between 500 and 650 nm.[6][8]

-

Fe(TPP)Cl: Upon metallation, the symmetry increases to D₄h, which simplifies the spectrum. The Soret band typically appears around 418-419 nm, and the four Q-bands collapse into two broader, less resolved bands.[6][10][11] This spectral transformation is a definitive indicator of successful iron insertion.

| Compound | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Solvent |

| H₂TPP | ~415 | ~514, 549, 590, 645 | Dichloromethane |

| Fe(TPP)Cl | ~418 | ~507, 572 | Dichloromethane |

| Data compiled from references[6][10]. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides crucial information about the vibrational modes of the molecule, confirming the integrity of the porphyrin macrocycle and the presence of the iron-ligand bonds.

-

Disappearance of N-H Stretch: The most telling feature is the disappearance of the N-H stretching vibration from the free-base porphyrin (typically around 3313-3320 cm⁻¹) upon metallation.

-

Fe-N and Fe-Cl Vibrations: The formation of the iron complex is confirmed by the appearance of new bands in the far-infrared region corresponding to the Fe-N stretching vibration (ν(Fe-N)) around 991-1000 cm⁻¹ and the axial Fe-Cl stretch (ν(Fe-Cl)) around 360-380 cm⁻¹.[10] These low-frequency modes are direct evidence of the iron's coordination within the porphyrin and to the chloride ligand.

| Vibrational Mode | H₂TPP (cm⁻¹) | Fe(TPP)Cl (cm⁻¹) | Significance |

| ν(N-H) | ~3315 | Absent | Confirms deprotonation and metallation |

| ν(Fe-N) | Absent | ~991 | Evidence of Fe-Porphyrin coordination |

| ν(Fe-Cl) | Absent | ~379 | Evidence of axial chloride ligand |

| Data compiled from reference[10]. |

Magnetic Susceptibility

Fe(TPP)Cl possesses an iron(III) center, which is a d⁵ metal ion. In the five-coordinate, square pyramidal geometry, it adopts a high-spin (S=5/2) ground state.[12] This high-spin configuration results in significant paramagnetism. Magnetic susceptibility measurements provide a direct probe of this electronic structure. At room temperature, the effective magnetic moment (μ_eff) is expected to be close to the spin-only value of 5.92 Bohr magnetons (μB). Experimental values are typically in this range, confirming the high-spin d⁵ electronic configuration.[13]

Mössbauer Spectroscopy

For iron-containing compounds, ⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful technique that provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus.[14]

-

Isomer Shift (δ): The isomer shift is sensitive to the s-electron density at the nucleus and is indicative of the oxidation state. For high-spin Fe(III) porphyrins, the isomer shift is typically in the range of 0.3-0.5 mm/s (relative to iron metal at room temperature).[15][16]

-

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus. For high-spin Fe(III), the d-orbitals are singly occupied, leading to a spherically symmetric charge distribution. However, the asymmetric ligand field in the five-coordinate complex creates a significant EFG, resulting in a non-zero quadrupole splitting.[14][15][16]

The combination of these parameters provides a unique fingerprint for the electronic and structural environment of the iron center in Fe(TPP)Cl.[15][16]

Conclusion: A Foundational and Versatile Molecular Tool

The synthesis and characterization of Iron(III) tetraphenylporphyrin chloride represent a fundamentally important series of procedures in synthetic and bioinorganic chemistry. The protocols detailed herein, from the classic Adler-Longo condensation to the multi-faceted spectroscopic analysis, provide a robust framework for obtaining and validating this critical molecule. A thorough understanding of the causality behind each experimental step and the interpretation of the resulting analytical data empowers researchers to confidently utilize Fe(TPP)Cl as a reliable model system for exploring the complex chemistry of natural heme systems and for developing novel catalysts and materials.

References

-

Sun, Z.-C., She, Y.-B., Zhou, Y., Song, X.-F., & Li, K. (2011). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. Molecules, 16(4), 2960-2970. [Link]

-

Moss, T. H., Bearden, A. J., & Caughey, W. S. (1965). Mössbauer Studies of Bonding in Iron Porphyrin–Ligand Systems. The Journal of Chemical Physics, 43(2), 704. [Link]

-

Moss, T. H., Bearden, A. J., & Caughey, W. S. (2003). Mössbauer studies of bonding in iron porphyrin-ligand systems. IBM Research. [Link]

-

Sun, Z.-C., She, Y.-B., Zhou, Y., Song, X.-F., & Li, K. (2011). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. MDPI. [Link]

-

Sun, Z. C., She, Y. B., Zhou, Y., Song, X. F., & Li, K. (2011). Synthesis, characterization and spectral properties of substituted tetraphenylporphyrin iron chloride complexes. PubMed. [Link]

-

Sun, Z.-C., She, Y.-B., Zhou, Y., Song, X.-F., & Li, K. (2011). (PDF) Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. ResearchGate. [Link]

-

Amos-Tautua, B. M., Uzoekwe, S. A., & Inengite, A. K. (2022). Synthesis of Tetraphenylporphyrin via Adler–Longo's Method. ResearchGate. [Link]

-

ResearchGate. (n.d.). UV-vis spectra for (a) neutral Fe(TPP)Cl complex and (b) cationic... ResearchGate. [Link]

-

Ganguli, S., & Mitra, S. (1983). Low temperature magnetization study on high spin iron (III) porphyrins. The Journal of Chemical Physics. [Link]

-

Knox College. (n.d.). Mossbauer Spectroscopy of Iron Porphyrins -- metalloproteins. Knox College. [Link]

-

Motz, K. (2021). Examining iron complexes with organic ligands by laboratory XAFS. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2025). Dynamics of iron in Fe-porphyrin aggregates studied by X-ray absorption and Mössbauer spectroscopy. ResearchGate. [Link]

-

Silver, J., den Engelsen, D., al-Jaff, G., Taies, J. A., Wilson, M. T., & Fern, G. R. (2024). Protoporphyrin IX iron(II) revisited. An overview of the Mössbauer spectroscopic parameters of low-spin porphyrin iron(II) complexes. Brunel University Research Archive. [Link]

-

Wikipedia. (n.d.). Iron(tetraphenylporphyrinato) chloride. Wikipedia. [Link]

-

Ondrus, A. E., & Nocera, D. G. (2012). Two-step Mechanochemical Synthesis of Porphyrins. PMC. [Link]

-

ResearchGate. (n.d.). UV–Visible (UV–Vis) absorption spectra of Fe(TPP)Cl in 10 −5 M CHCl 3... ResearchGate. [Link]

-

Sun, Z.-C., She, Y.-B., Zhou, Y., Song, X.-F., & Li, K. (2013). Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. Arkivoc. [Link]

-

Lindsey, J. S., & Wagner, R. W. (1989). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry. [Link]

-

University of the West Indies. (n.d.). Microscale Preparation of meso-Tetraphenylporphyrin and its Fe(III) Complex. University of the West Indies. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the tested metalloporphyrins. ResearchGate. [Link]

-

ResearchGate. (n.d.). IR/FIR data of free base porphyrins and metalloporphyrins. ResearchGate. [Link]

-

ChemRxiv. (2025). Realizing the magneto-structural correlation of a highly anisotropic Fe(III) porphyrin complex through ab-initio approaches. ChemRxiv. [Link]

-

ResearchGate. (n.d.). UV-vis data of free base porphyrins and substituted tetraphenylporphyrin iron chlorides. ResearchGate. [Link]

-

Boucher, L. J., & Katz, J. J. (1967). The infared spectra of metalloporphyrins (4000-160 cm-1). PubMed. [Link]

-

ResearchGate. (n.d.). (a) UV-vis spectra of FeIII(TPFPP)(Cl) (1, blue line) and... ResearchGate. [Link]

-

Li, X. Y., Czernuszewicz, R. S., Kincaid, J. R., & Spiro, T. G. (2003). Fourier-transform Raman and infrared spectroscopic analysis of 2-nitro-tetraphenylporphyrin and metallo-2-nitro-tetraphenylporphyrins. PubMed. [Link]

-

ResearchGate. (2025). (PDF) Synthesis and spectral characterization of Substituted Tetraphenylporphyrin Iron Chloride Complexes-Greener Approach. ResearchGate. [Link]

-

Laramie, M. T., & Sanford, M. S. (2023). Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte. The Journal of Physical Chemistry C. [Link]

-

ResearchGate. (2017). (PDF) Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. ResearchGate. [Link]

-

AIP Publishing. (n.d.). Far‐Infrared Magnetic Resonance in Fe(III) and Mn(III) Porphyrins, Myoglobin, Hemoglobin, Ferrichrome A, and Fe(III) Dithiocarbamates. AIP Publishing. [Link]

-

Smeigh, A. L., Creelman, M., & Zhang, X. (2025). Reconciling the Different Apparent Decay Pathways for Iron(III) Tetraphenylporphyrin Chloride: Evidence for Excited State Branching. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of synthesized petroleum metalloporphyrins. ResearchGate. [Link]

-

CORE. (n.d.). Synthesis and Reduction of Iron(III) Porphinone Complexes and Their Spectroscopy Studies. CORE. [Link]

-

Dugad, L. B., Marathe, V. R., & Mitra, S. (n.d.). Electronic structure of spin-mixed iron(III) porphyrins: A proton magnetic resonance study. Indian Academy of Sciences. [Link]

-

High Magnetic Anisotropy of a Square-Planar Iron-Carbene Complex. (2021). ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. rsc.org [rsc.org]

- 7. Iron(tetraphenylporphyrinato) chloride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Mossbauer Spectroscopy of Iron Porphyrins -- metalloproteins [faculty.knox.edu]

- 15. Mössbauer studies of bonding in iron porphyrin-ligand systems for The Journal of Chemical Physics - IBM Research [research.ibm.com]

- 16. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide on the Spectroscopic Properties of Iron(III) meso-tetraphenylporphine chloride

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of Iron(III) meso-tetraphenylporphine chloride (Fe(TPP)Cl). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of various spectroscopic techniques for the characterization of this pivotal metalloporphyrin. We will explore its electronic absorption (UV-Vis), electron paramagnetic resonance (EPR), Mössbauer, and vibrational (Infrared and Raman) spectra. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a field-proven perspective on the analysis of Fe(TPP)Cl.

Introduction: The Significance of this compound

This compound, often abbreviated as Fe(TPP)Cl, is a synthetic metalloporphyrin that serves as a crucial model compound for naturally occurring heme proteins like hemoglobin, myoglobin, and cytochromes P450. Its stable and well-defined structure allows for systematic investigations into the electronic and steric factors that govern the reactivity of the iron center in these biological systems. A thorough understanding of the spectroscopic properties of Fe(TPP)Cl is paramount for elucidating reaction mechanisms, designing novel catalysts, and developing new therapeutic agents.

This guide will provide an in-depth exploration of the key spectroscopic techniques used to probe the electronic and molecular structure of Fe(TPP)Cl. Each section will not only present the characteristic spectral features but also explain the quantum mechanical principles that give rise to them, offering a robust framework for both novice and experienced researchers.

Electronic Absorption (UV-Vis) Spectroscopy: Probing the π-System

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins and metalloporphyrins. The electronic spectrum is dominated by intense transitions within the highly conjugated porphyrin macrocycle.

The Gouterman Four-Orbital Model

The electronic spectra of porphyrins are elegantly explained by Gouterman's four-orbital model.[1][2][3][4] This model considers the two highest occupied molecular orbitals (HOMOs), designated as a1u and a2u, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair of eg orbitals in D4h symmetry.[1][3][4] Electronic transitions between these frontier orbitals give rise to the characteristic features of the porphyrin UV-Vis spectrum:

-

The Soret Band (or B-band): An intense absorption band typically observed around 400-420 nm. It arises from a strong transition to the second excited state (S2).[2]

-

The Q-bands: A series of weaker absorption bands in the 500-700 nm region, corresponding to the transition to the first excited state (S1).[2]

Upon insertion of a metal ion like Fe(III) into the porphyrin core, the symmetry of the molecule can change, affecting the energies and intensities of these transitions. In the case of Fe(TPP)Cl, the interaction between the iron d-orbitals and the porphyrin π-orbitals leads to a reduction in the number of Q-bands and the appearance of charge-transfer bands.[5]

Typical UV-Vis Spectrum of Fe(TPP)Cl

In a non-coordinating solvent like dichloromethane (DCM), Fe(TPP)Cl typically exhibits the following spectral features:

| Band | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| Soret (B-band) | ~419 | > 200,000 |

| Q-band | ~518 | ~15,000 |

| Q-band | ~661 | ~5,000 |

Data compiled from various sources, including[6][7].

The presence of a strong Soret band and weaker Q-bands is characteristic of metalloporphyrins.[5][7] The exact positions and intensities of these bands can be influenced by the solvent, axial ligation, and the spin state of the iron center. For instance, the coordination of a strong field ligand to the iron center can cause a noticeable shift in the Soret and Q-bands.

Experimental Protocol: UV-Vis Spectroscopy

A robust protocol for acquiring the UV-Vis spectrum of Fe(TPP)Cl is crucial for obtaining reliable and reproducible data.

Step-by-Step Methodology:

-

Solvent Selection: Choose a spectroscopic grade, non-coordinating solvent such as dichloromethane (DCM) or chloroform (CHCl3). The solvent should be transparent in the wavelength range of interest (typically 350-800 nm).[8]

-

Sample Preparation: Prepare a stock solution of Fe(TPP)Cl in the chosen solvent. A typical concentration for UV-Vis analysis is in the micromolar range (e.g., 10-5 M to 10-6 M).[6] Ensure the compound is fully dissolved.[9]

-

Cuvette Preparation: Use a clean quartz cuvette with a 1 cm path length.[8][9] Rinse the cuvette with the pure solvent before filling it with the sample solution.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent to subtract the solvent's absorbance.[10]

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range.[11]

Causality Behind Experimental Choices:

-

The use of a non-coordinating solvent is critical to observe the intrinsic electronic properties of the five-coordinate Fe(TPP)Cl complex. Coordinating solvents would lead to the formation of six-coordinate species, altering the spectrum.

-

Quartz cuvettes are essential for measurements in the UV region (below 340 nm) as glass absorbs strongly in this range.[8]

-

Working with dilute solutions ensures that the absorbance values remain within the linear range of the Beer-Lambert law, allowing for accurate determination of molar extinction coefficients.

Diagram of UV-Vis Spectrophotometer Workflow

Caption: Workflow for UV-Vis spectroscopic analysis of Fe(TPP)Cl.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Unveiling the Unpaired Electrons

EPR spectroscopy is a powerful technique for studying paramagnetic species, i.e., those with unpaired electrons.[12][13] Since Fe(III) is a d5 metal ion, Fe(TPP)Cl is paramagnetic and thus EPR active. The EPR spectrum provides detailed information about the spin state of the iron and its interaction with the surrounding ligands.

Spin States of Iron(III) Porphyrins

Iron(III) porphyrins can exist in different spin states depending on the nature of the axial ligands:

-

High-Spin (S = 5/2): Characterized by a weak field ligand environment. Fe(TPP)Cl in the solid state or in non-coordinating solvents is a classic example of a high-spin Fe(III) porphyrin.

-

Low-Spin (S = 1/2): Occurs with two strong field axial ligands, such as imidazoles or cyanides.[14]

-

Intermediate-Spin (S = 3/2): Less common, but can be observed in certain sterically hindered or electronically tuned porphyrin systems.[15]

EPR Spectrum of High-Spin Fe(TPP)Cl

The EPR spectrum of high-spin Fe(TPP)Cl, typically recorded at low temperatures (e.g., liquid helium temperature, 4.2 K), is characterized by a strong signal at g ≈ 6 and a weaker signal at g ≈ 2.[14] This is a hallmark of a high-spin d5 system with significant zero-field splitting. The large zero-field splitting arises from the interaction of the electron spin with the orbital angular momentum, which is partially unquenched in the distorted square pyramidal geometry of Fe(TPP)Cl.

Experimental Protocol: EPR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: The sample can be a frozen solution or a powder. For a frozen solution, dissolve Fe(TPP)Cl in a solvent that forms a good glass upon freezing, such as a mixture of DCM and toluene.[16] The concentration is typically in the millimolar range.

-

EPR Tube: Use a high-quality quartz EPR tube.[17]

-

Degassing: For oxygen-sensitive samples, it is advisable to degas the solution by several freeze-pump-thaw cycles. While Fe(TPP)Cl is relatively stable, this is good practice for many paramagnetic samples.

-

Freezing: Freeze the sample by slowly immersing the EPR tube in liquid nitrogen to prevent cracking of the tube.[17][18]

-

Data Acquisition: The EPR spectrum is recorded at a low temperature, typically using a liquid helium cryostat.[18] The microwave frequency is usually in the X-band range (~9.5 GHz).

Causality Behind Experimental Choices:

-

Low temperatures are necessary to increase the population difference between the spin states (enhancing signal intensity) and to lengthen the spin-lattice relaxation time, which sharpens the spectral features.[19]

-

Glass-forming solvents are crucial for obtaining well-resolved spectra of frozen solutions, as they prevent the formation of polycrystalline aggregates that can broaden the EPR signals.[18]

Diagram of EPR Sample Preparation and Measurement

Caption: Workflow for EPR sample preparation and data acquisition.

Mössbauer Spectroscopy: A Probe of the Iron Nucleus

Mössbauer spectroscopy is a nuclear technique that is exquisitely sensitive to the local chemical environment of the iron nucleus.[20] It provides precise information about the oxidation state, spin state, and coordination geometry of the iron center.

Key Mössbauer Parameters

The Mössbauer spectrum of 57Fe is characterized by two primary parameters:

-

Isomer Shift (δ): This parameter is related to the electron density at the nucleus. It is highly sensitive to the oxidation state of the iron. High-spin Fe(III) complexes generally have isomer shifts in the range of +0.2 to +0.5 mm/s (relative to iron metal at room temperature).[20][21]

-

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. A non-zero quadrupole splitting indicates a deviation from cubic symmetry around the iron nucleus.[20][21]

Mössbauer Spectrum of Fe(TPP)Cl

The Mössbauer spectrum of Fe(TPP)Cl at room temperature typically shows a quadrupole doublet with the following parameters:

| Parameter | Value (mm/s) |

| Isomer Shift (δ) | ~0.35 - 0.40 |

| Quadrupole Splitting (ΔEQ) | ~0.50 - 0.65 |

These values are characteristic of a high-spin (S = 5/2) Fe(III) center in a square pyramidal geometry. The non-zero quadrupole splitting confirms the deviation from a perfectly symmetric environment around the iron nucleus.

Interpretation and Causality

The positive isomer shift is consistent with the +3 oxidation state of the iron. The magnitude of the quadrupole splitting reflects the asymmetry of the electron distribution around the iron nucleus, which is influenced by the porphyrin ligand and the axial chloride ligand. Theoretical calculations, such as density functional theory (DFT), can be used to correlate the experimental Mössbauer parameters with the electronic structure of the complex.[21][24]

Vibrational Spectroscopy (IR and Raman): Characterizing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule.[25] These techniques are complementary and can be used to identify characteristic functional groups and to probe the strength of chemical bonds within the Fe(TPP)Cl molecule.

Key Vibrational Modes

The vibrational spectra of metalloporphyrins are complex, but certain bands can be assigned to specific modes of the porphyrin macrocycle and the metal-ligand bonds.[26]

-

Porphyrin Macrocycle Vibrations: The in-plane skeletal vibrations of the porphyrin ring are often observed in the 1000-1600 cm-1 region.[26] These bands are sensitive to the coordination state and oxidation state of the central metal ion.[25]

-

Fe-N Stretching Vibration: The stretching vibration of the bond between the iron and the pyrrole nitrogen atoms (νFe-N) is typically found in the far-IR region, around 1000 cm-1.[27]

-

Fe-Cl Stretching Vibration: The stretching vibration of the axial iron-chloride bond (νFe-Cl) is observed in the far-IR region, typically between 359 and 379 cm-1.[27]

Complementary Nature of IR and Raman

IR and Raman spectroscopy are governed by different selection rules. Vibrational modes that involve a change in the dipole moment are IR active, while those that involve a change in the polarizability are Raman active. For a molecule with a center of symmetry, there is a mutual exclusion rule: vibrations that are IR active are not Raman active, and vice versa. Although Fe(TPP)Cl does not have a center of inversion, the complementary nature of the two techniques is still valuable for a complete vibrational analysis.

Resonance Raman spectroscopy, where the excitation wavelength is tuned to coincide with an electronic absorption band, can be particularly powerful for studying metalloporphyrins.[28] This technique can selectively enhance the vibrational modes that are coupled to the electronic transition, providing detailed information about the structure of the chromophore.

Experimental Considerations

-

IR Spectroscopy: Samples can be analyzed as solids (e.g., in a KBr pellet) or in solution.[29]

-

Raman Spectroscopy: Solid or solution samples can be used. The choice of laser excitation wavelength is crucial to avoid fluorescence from the porphyrin, which can overwhelm the Raman signal. Near-infrared (NIR) excitation is often used to minimize fluorescence.[29][30]

Conclusion: A Multi-faceted Spectroscopic Portrait

The spectroscopic characterization of this compound requires a multi-technique approach. Each method provides a unique and complementary piece of the puzzle, allowing for a comprehensive understanding of its electronic and molecular structure.

-

UV-Vis spectroscopy reveals the electronic transitions within the porphyrin π-system.

-

EPR spectroscopy directly probes the unpaired electrons of the high-spin Fe(III) center.

-

Mössbauer spectroscopy provides a sensitive measure of the nuclear environment of the iron atom, confirming its oxidation and spin states.

-

Vibrational (IR and Raman) spectroscopy characterizes the bonding within the molecule, including the key metal-ligand vibrations.

By integrating the data from these techniques, researchers can gain a deep and nuanced understanding of Fe(TPP)Cl, which is essential for its application as a model system in bioinorganic chemistry, catalysis, and materials science. This guide has provided both the theoretical framework and the practical insights necessary to effectively utilize these powerful spectroscopic tools.

References

- Wamser, C. C., & Ghosh, A. (n.d.). The Hyperporphyrin Concept: A Contemporary Perspective. PDXScholar.

- UV‐vis spectra for (a) neutral Fe(TPP)Cl complex and (b) cationic...

- Mössbauer study of a tetrakis (pentafluorophenyl) porphyrin iron (III) chloride in comparison with the fluorine.

- Structural, NMR, and EPR studies of S = (1)/(2) and S = (3)/(2) Fe(III) bis(4-cyanopyridine) complexes of dodecasubstituted porphyrins. PubMed.

- Electronic Structures and Absorption Spectra Gouterman Four-orbital Model Corrole .... Semantic Scholar.

- The Hyperporphyrin Concept: A Contemporary Perspective.

- Mössbauer spectroscopy of reduced forms of a Fe-tetraphenylporphyrine complex.

- The Hyperporphyrin Concept: A Contemporary Perspective. PMC - PubMed Central.

- NMR and EPR studies of low-spin Fe(III) complexes of meso-tetra-(2,6-disubstituted phenyl)porphyrinates complexed to imidazoles and pyridines of widely differing basicities. PubMed.

- Pulsed EPR and NMR Spectroscopy of Paramagnetic Iron Porphyrinates and Related Iron Macrocycles: How To Understand Patterns of Spin Delocalization and Recognize Macrocycle Radicals.

- Mössbauer spectra: a) (TPP)Fe:Cl at 293 K, b) (TPP)Fe:Cl at 6 K, c) (F....

- Vibrational Spectra of 5,10,15,20-Tetraphenylporphyrin (H2TPP) and Platinum(II) 5,10,15,20-Tetra(phenyl/pentafluorophenyl)porphyrins (PtTPP and PtTF5PP).

- Pulsed EPR Characterization of the Low-Spin Iron(III)

- Examining iron complexes with organic ligands by laboratory XAFS. The Royal Society of Chemistry.

- Infrared and Raman spectra of metalloporphyrins.

- Resonance Raman studies of metalloporphyrins. Indian Academy of Sciences.

- EPR Sample Prepar

- Mössbauer spectrum of the substrate complex of the reduction reaction..

- (PDF) NMR and EPR Studies of Low-Spin Fe(III) Complexes of m eso -Tetra-(2,6-Disubstituted Phenyl)Porphyrinates Complexed to Imidazoles and Pyridines of Widely Differing Basicities.

- Understanding Anionic Hyperporphyrins: TDDFT Calculations on Peripherally Deprotonated meso-Tetrakis(4-hydroxyphenyl)porphyrin. PMC - PubMed Central.

- UV–Visible (UV–Vis) absorption spectra of Fe(TPP)Cl in 10 −5 M CHCl 3....

- Surface-Enhanced Raman Scattering and Surface-Enhanced Infrared Absorption Spectroscopic Studies of a Metalloporphyrin Monolayer Film Formed on Pyridine Self-Assembled Monolayer-Modified Gold.

- Infrared and Raman spectra of metalloporphyrins. Scilit.

- Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. PMC - NIH.

- Calculation of vibrational spectra of some tetraphenyl porphyrins. Taylor & Francis Online.

- On Predicting Mössbauer Parameters of Iron-Containing Molecules with Density-Functional Theory.

- Mössbauer Spectra of Some Iron Complexes. Semantic Scholar.

- UV-vis data of free base porphyrins and substituted tetraphenylporphyrin iron chlorides..

- Chemical structures of tetraphenylporphyrin TPP.

- Sample Prepar

- General guidelines for preparation of EPR samples for use

- Vibrational Spectra of 5,10,15,20-Tetraphenylporphyrin (H2TPP) and Platinum(II) 5,10,15,20-Tetra(phenyl/pentafluorophenyl)porphyrins (PtTPP and PtTF5PP). Журнал "Макрогетероциклы".

- Mössbauer study of a tetrakis (pentafluorophenyl) porphyrin iron (III) chloride in comparison with the fluorine unsubstituted analogue.

- Electron Paramagnetic Resonance Spectroscopy of Metalloproteins. PubMed.

- Fourier-transform Raman and infrared spectroscopic analysis of 2-nitro-tetraphenylporphyrin .... PubMed.

- UV-Visible Spectroscopy. Chemistry LibreTexts.

- Experimental setup for UV-Vis spectroscopy..

- Interpretation of the Mössbauer spectra of the high-potential iron protein

- Mossbauer Spectra of Some Iron Complexes. AIP Publishing.

- Mössbauer spectroscopy. Wikipedia.

- The Basics of UV-Vis Spectrophotometry. Agilent.

- How To Do UV Vis Spectroscopy?. Chemistry For Everyone - YouTube.

- Vibration and Fluorescence Spectra of Porphyrin-Cored 2,2-Bis(methylol)-propionic Acid Dendrimers. PMC - PubMed Central.

- Use of EPR Spectroscopy in Elucidating Electronic Structures of Paramagnetic Transition Metal Complexes.

- how to prepare epr sample. CIQTEK.

- Fe(III) meso-Tetraphenylporphine Chloride (contains 1-3% chlorin).

- Thermo Scientific™ Chemicals this compound.

- meso-Tetraphenylporphyrin iron(III) chloride complex. CAS 16456-81-8 | SCBT.

Sources

- 1. "The Hyperporphyrin Concept: A Contemporary Perspective" by Carl C. Wamser and Abhik Ghosh [pdxscholar.library.pdx.edu]

- 2. [PDF] Electronic Structures and Absorption Spectra Gouterman Four-orbital Model Corrole Four-orbital Model | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Hyperporphyrin Concept: A Contemporary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ossila.com [ossila.com]

- 10. agilent.com [agilent.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Electron Paramagnetic Resonance Spectroscopy of Metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. NMR and EPR studies of low-spin Fe(III) complexes of meso-tetra-(2,6-disubstituted phenyl)porphyrinates complexed to imidazoles and pyridines of widely differing basicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural, NMR, and EPR studies of S = (1)/(2) and S = (3)/(2) Fe(III) bis(4-cyanopyridine) complexes of dodecasubstituted porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cce.caltech.edu [cce.caltech.edu]

- 18. acif.ucr.edu [acif.ucr.edu]

- 19. researchgate.net [researchgate.net]

- 20. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ias.ac.in [ias.ac.in]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Fourier-transform Raman and infrared spectroscopic analysis of 2-nitro-tetraphenylporphyrin and metallo-2-nitro-tetraphenylporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electrochemical Landscape of Iron(III) Tetraphenylporphyrin Chloride: A Guide for Researchers

Abstract

Iron(III) tetraphenylporphyrin chloride, Fe(TPP)Cl, stands as a cornerstone model for the heme active sites in a vast array of biological systems and as a versatile catalyst in synthetic chemistry. Its functional efficacy is intrinsically linked to its ability to cycle through multiple oxidation states. A profound understanding of its electrochemical behavior is therefore not merely academic but a prerequisite for its rational application and the development of novel catalytic systems. This technical guide provides an in-depth exploration of the electrochemical properties of Fe(TPP)Cl, synthesizing foundational principles with practical, field-proven insights. We will dissect the metal- and ligand-centered redox events, explore the critical influence of the solvent and axial ligand environment, and provide a validated, step-by-step protocol for acquiring and interpreting cyclic voltammetry data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the rich redox chemistry of iron porphyrins.

Introduction: Why Electrochemistry Matters

Iron porphyrins are nature's catalysts for some of life's most critical reactions, including oxygen transport (hemoglobin), detoxification (cytochrome P450), and electron transfer (cytochromes).[1][2] The synthetic analogue, Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl), provides a stable and accessible platform to model the intricate reactivity of these biological centers.[3] The heart of its function lies in the redox chemistry of the central iron atom.

Electrochemistry, particularly cyclic voltammetry (CV), is the most direct and powerful tool for probing the electron transfer properties of molecules like Fe(TPP)Cl. By studying how Fe(TPP)Cl responds to an applied potential, we can:

-

Determine the precise potentials at which the iron center gains or loses electrons.

-

Understand the stability of different oxidation states (Fe(IV), Fe(III), Fe(II), Fe(I), Fe(0)).

-

Elucidate how the immediate chemical environment—specifically the solvent and coordinating species (axial ligands)—modulates this redox activity.[1][4]

-

Gain mechanistic insights that are crucial for designing catalysts for specific applications, such as CO2 reduction, oxygen reduction, or novel drug therapies.[5][6]

This guide will walk through the core principles and practical execution of these electrochemical investigations.

The Redox Personality of Fe(TPP)Cl: A Multi-Step Electron Transfer Cascade

The electrochemistry of Fe(TPP)Cl in non-aqueous solvents is characterized by a series of distinct, often reversible, electron transfer steps. These events can be either centered on the iron metal or on the porphyrin macrocycle itself. For most catalytic applications, the metal-centered reductions are of primary interest.[7][8]

A typical cyclic voltammogram of Fe(TPP)Cl reveals at least two and often three primary redox couples.[9][10]

Caption: Sequential Metal-Centered Reductions of Fe(TPP)Cl.

The Main Event: The Fe(III)/Fe(II) Redox Couple

The first reduction is the most studied and arguably the most catalytically relevant. It corresponds to the one-electron reduction of the ferric center to the ferrous state:

Fe(III)(TPP)Cl + e⁻ ⇌ [Fe(II)(TPP) + Cl⁻]

A critical mechanistic insight is that the reduction of the iron center is often accompanied by the dissociation of the axial chloride ligand, especially in coordinating solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[11] This is a key example of electrochemical reactivity being coupled to a chemical step. The potential at which this occurs is highly sensitive to the surrounding environment.

Venturing Deeper: The Fe(II)/Fe(I) and Fe(I)/Fe(0) Couples

Further reduction of the ferrous species leads to the formation of the more electron-rich Fe(I) and Fe(0) states.[9][10] These highly reduced species are often the active catalysts in reductive processes, such as the electrocatalytic reduction of CO2.[5] However, it is important to note that these species can be highly reactive and may engage in side reactions with common electrolyte components, a crucial consideration for applications like redox flow batteries.[5][9]

The Decisive Role of the Molecular Environment

The precise redox potentials of Fe(TPP)Cl are not intrinsic constants but are profoundly influenced by the solvent and the nature of the axial ligands bound to the iron center.

Solvent Effects: More Than Just a Medium

The choice of solvent dictates the stability of the different oxidation states and influences ligand binding equilibria.

-

Non-coordinating Solvents (e.g., Dichloromethane, CH₂Cl₂): In these solvents, the chloride ligand tends to remain coordinated to the Fe(III) center. The resulting Fe(III)/Fe(II) potential is generally less negative (easier to reduce) compared to coordinating solvents.

-

Coordinating Solvents (e.g., Dimethylformamide (DMF), Acetonitrile): These solvents can displace the chloride ligand from the Fe(III) center even before reduction, forming a six-coordinate, solvent-ligated species (e.g., [Fe(III)(TPP)(DMF)₂]⁺). This coordination stabilizes the Fe(III) state, shifting the reduction potential to more negative values (making it harder to reduce).[12]

The table below summarizes typical redox potentials, demonstrating this solvent-dependent shift.

| Redox Couple | Potential (V vs. Fc/Fc⁺) in DMF[9] | Potential (V vs. RHE) in CH₂Cl₂[11] | Key Observation |

| Fe(III)/Fe(II) | -0.32 | -0.05 | Reduction is ~270 mV easier in the less coordinating CH₂Cl₂. |

| Fe(II)/Fe(I) | -1.27 | N/A | --- |

| Fe(I)/Fe(0) | -1.83 | N/A | --- |

| Note: Potentials are referenced against different standards and should be compared for trends, not absolute values. RHE is the Reversible Hydrogen Electrode; Fc/Fc⁺ is the Ferrocene/Ferrocenium couple. |

Axial Ligand Effects: The "Push" and "Pull"

Axial ligands, which bind to the iron center perpendicular to the porphyrin plane, are dominant in determining the electronic structure and reactivity.[1][2] The chloride in Fe(TPP)Cl is just one example.

-

Electron-Donating Ligands (e.g., Imidazole, Thiolates): These ligands "push" electron density onto the iron center. This makes the iron center more electron-rich and thus harder to reduce (the Fe(III)/Fe(II) potential shifts to more negative values). This "push effect" is critical in enzymes like cytochrome P450.[1][2]

-

Weakly Coordinating Anions (e.g., PF₆⁻, ClO₄⁻): If the chloride is replaced by a very weakly coordinating anion like hexafluorophosphate (PF₆⁻), the Fe(III) center is more electron-deficient and easier to reduce. Studies show the Fe(III)/Fe(II) potential for Fe(TPP)PF₆ is shifted positively by about 100 mV compared to Fe(TPP)Cl in DMF.[5][9] This substitution also tends to make the electron transfer kinetics more reversible.[5]

Spectroelectrochemistry: Visualizing Electron Transfer

How can we be certain that the redox events observed in the voltammogram correspond to the proposed Fe(III) → Fe(II) transition? Spectroelectrochemistry provides definitive proof by correlating changes in the UV-Visible absorption spectrum with the applied potential.[13][14]

When Fe(III)(TPP)Cl is reduced to Fe(II)(TPP) at a controlled potential, characteristic spectral changes occur:

-

The sharp Soret band of the Fe(III) species (around 418 nm) decreases in intensity.

-

A new, often broader Soret band corresponding to the Fe(II) species appears at a longer wavelength (around 440-450 nm).

-

The weaker Q-bands in the 500-700 nm region also shift and change in intensity.

Observing these specific spectral transformations while holding the potential at the reduction peak of the CV provides unambiguous confirmation of the identity of the redox process.[13]

Experimental Protocol: Cyclic Voltammetry of Fe(TPP)Cl

This section provides a robust, self-validating protocol for obtaining high-quality cyclic voltammetry data for Fe(TPP)Cl.

Materials and Reagents

-

Analyte: Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl, >94% purity)

-

Solvent: HPLC-grade or spectrophotometric-grade Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF), dried over molecular sieves if necessary.

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆, electrochemical grade, >99%). Causality: TBAPF₆ is chosen for its wide electrochemical window, high solubility in organic solvents, and the non-coordinating nature of the PF₆⁻ anion, which minimizes interference with the analyte's coordination sphere.

-

Internal Standard: Ferrocene (Fc). Causality: Ferrocene provides a stable, reversible one-electron redox couple (Fc/Fc⁺) that is largely independent of the solvent. Referencing all potentials to this internal standard allows for reliable comparison of data between different experiments and labs.

-

Inert Gas: High-purity Argon or Nitrogen.

Instrumentation

-

Potentiostat with CV software.

-

Three-electrode electrochemical cell.

-

Working Electrode: Glassy Carbon (GC) electrode (3 mm diameter). Causality: GC provides a wide potential window, is relatively inert, and can be polished to a reproducible surface.

-

Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or a Silver wire pseudo-reference.

-

Counter (Auxiliary) Electrode: Platinum wire or gauze.

Experimental Workflow

Caption: Standard Workflow for Cyclic Voltammetry of Fe(TPP)Cl.

Step-by-Step Procedure

-

Electrode Preparation (Trustworthiness Pillar): Polish the glassy carbon working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and the chosen solvent. Sonicate for 2-3 minutes in the solvent to remove any polishing residue. Dry under a stream of inert gas. A clean, smooth electrode surface is paramount for reproducible results.

-

Solution Preparation: Prepare a 0.1 M solution of TBAPF₆ in the chosen solvent. This will be your blank electrolyte. Prepare a separate, more concentrated stock solution of ~5 mM Fe(TPP)Cl in the same electrolyte solution.

-

Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode to minimize iR drop.

-

De-aeration (Causality Pillar): Insert the electrodes into the blank electrolyte solution. Bubble with high-purity argon or nitrogen for at least 10-15 minutes. This step is critical. Dissolved oxygen is electroactive and its reduction products can react with the iron porphyrin species, distorting the voltammogram. Maintain a blanket of inert gas over the solution for the entire experiment.

-

Background Scan (Validation Pillar): Run a cyclic voltammogram on the blank electrolyte solution over the desired potential window (e.g., +0.5 V to -2.2 V vs. Ag/Ag⁺). This scan confirms the purity of your solvent/electrolyte system and establishes the usable potential window.

-

Analyte Measurement: Add a small, known volume of the Fe(TPP)Cl stock solution to the cell to achieve a final concentration of 0.5 - 1.0 mM. Allow the solution to mix.

-

Data Acquisition: Record the cyclic voltammogram. A typical starting scan rate is 100 mV/s. You should observe the characteristic redox waves as discussed in Section 2.

-

Internal Referencing (Validation Pillar): Add a small amount of ferrocene to the solution and record a final CV. The reversible wave for the Fc/Fc⁺ couple will now be present. All measured potentials for Fe(TPP)Cl should be reported relative to the E₁/₂ of this couple.

Conclusion

The electrochemical behavior of Iron(III) tetraphenylporphyrin chloride is a rich and multifaceted subject that forms the basis of its utility in catalysis and bioinorganic modeling. Its redox potentials are not fixed values but are dynamically tuned by the solvent and, most critically, by the axial ligands. A well-executed cyclic voltammetry experiment, validated by background scans, internal standards, and ideally corroborated by spectroelectrochemistry, provides the most reliable window into this behavior. By understanding and controlling these electrochemical properties, researchers can unlock the full potential of iron porphyrins in developing next-generation catalysts and therapeutic agents.

References

- Samanta, S., Das, P. K., Chatterjee, S., & Dey, A. (n.d.). Effect of axial ligands on electronic structure and O2 reduction by iron porphyrin complexes: Towards a quantitative understanding of the "push effect". World Scientific Publishing.

- Cyclic voltammograms of 1 mM Fe(III)Cl‐porphyrin and 0.1 M TBAP in DCM. (n.d.).

- Kadish, K. M., & Guilard, R. (Eds.). (n.d.). Electrochemistry of Metalloporphyrins. World Scientific.

- Laramie, M., et al. (n.d.). Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte. NIH.

- Underevaluated Solvent Effects in Electrocatalytic CO2 Reduction by Fe Chloride Tetrakis(pentafluorophenyl)porphyrin. (n.d.).

- Kadish, K. M., Osterloh, W. R., & Van Caemelbecke, E. (n.d.). Electrochemistry of Metalloporphyrins. Bookdelivery United Kingdom.

- Effect of axial ligands on electronic structure and O 2 reduction by iron porphyrin complexes: Towards a quantitative understanding of the "push effect". (2025).

- (A) Cyclic voltammograms for 0.04 mmol L −1 Fe(TPP)Cl on a glassy.... (n.d.).

- Kadish, K. M., et al. (1995). Electrochemistry and Spectroelectrochemistry of .sigma.-Bonded Iron(III) Porphyrins with Nonplanar Porphyrin Rings.

- Kadish, K. M., et al. (n.d.). Electrochemistry Of Metalloporphyrins. Google Books.

- Electrochemistry of Metalloporphyrins. (n.d.). World Scientific.

- Laramie, M. T., et al. (2023). Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte. The Journal of Physical Chemistry C.

- Othman, H., et al. (n.d.). In situ infrared spectroelectrochemical studies of tetraphenylporphyrin complexes containing manganese, iron and cobalt. Journal of the Chemical Society, Dalton Transactions.

- Zheng, J., et al. (2022). Non-negligible Axial Ligand Effect on Electrocatalytic CO2 Reduction with Iron Porphyrin Complexes. PubMed.

- Zagal, J. H., et al. (2014).

- Zheng, J., et al. (2022). Non-negligible Axial Ligand Effect on Electrocatalytic CO2 Reduction with Iron Porphyrin Complexes. The Journal of Physical Chemistry Letters.

- de la Torre, G., et al. (2021).

- Li, Z., et al. (n.d.).

- Hoo, Y. S. (n.d.). Spectroelectrochemical Studies of Metalloporphyrins in Room Temperature Ionic Liquid.

- Motz, A. (n.d.). Examining iron complexes with organic ligands by laboratory XAFS. The Royal Society of Chemistry.

- Iron(tetraphenylporphyrin

Sources

- 1. worldscientific.com [worldscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Iron(tetraphenylporphyrinato) chloride - Wikipedia [en.wikipedia.org]

- 4. Non-negligible Axial Ligand Effect on Electrocatalytic CO2 Reduction with Iron Porphyrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. worldscientific.com [worldscientific.com]

- 8. Electrochemistry Of Metalloporphyrins - Google Books [books.google.com.sg]

- 9. Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.org [escholarship.org]

- 14. epublications.marquette.edu [epublications.marquette.edu]

A Comprehensive Technical Guide to the Solubility of Iron(III) meso-Tetraphenylporphine Chloride in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Iron(III) meso-tetraphenylporphine chloride (Fe(TPP)Cl), a pivotal metalloporphyrin in diverse research and development applications, including catalysis and drug development. The document elucidates the fundamental principles governing its dissolution in organic media, compiles available quantitative and qualitative solubility data, and presents a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, enabling a more informed selection of solvents and optimization of experimental conditions involving this compound.

Introduction: The Significance of this compound

This compound, often abbreviated as Fe(TPP)Cl, is a synthetic metalloporphyrin that mimics the active sites of heme proteins. Its robust chemical nature and catalytic prowess have established it as a compound of significant interest. Fe(TPP)Cl is widely studied as a catalyst in various organic transformations, including oxidation reactions.[1][2] In the realm of drug development, its relevance extends to photodynamic therapy and as a structural motif for novel therapeutic agents.[2]

The efficacy of Fe(TPP)Cl in these applications is intrinsically linked to its solubility in the reaction or formulation medium.[3] A thorough understanding of its solubility profile is, therefore, not merely an academic exercise but a practical necessity for optimizing reaction kinetics, ensuring homogeneity, and enabling downstream processing. This guide provides a comprehensive overview of the solubility of Fe(TPP)Cl in a range of organic solvents, underpinned by theoretical principles and practical experimental guidance.

Theoretical Framework: Principles Governing Metalloporphyrin Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves the disruption of the crystal lattice of the solute and the formation of a solute-solvent interface. For metalloporphyrins like Fe(TPP)Cl, several key factors dictate their solubility in organic solvents.

2.1. Intermolecular Forces and Solvent Polarity

The adage "like dissolves like" is a fundamental principle in understanding solubility. The large, aromatic macrocycle of Fe(TPP)Cl is predominantly nonpolar, favoring interactions with nonpolar or weakly polar organic solvents through van der Waals forces and π-π stacking interactions. Solvents that can effectively solvate the porphyrin ring and the peripheral phenyl groups will exhibit higher solubilizing capacity.

2.2. The Role of the Central Metal and Axial Ligand

The iron(III) center and the axial chloride ligand introduce a degree of polarity to the molecule. The nature of the axial ligand can significantly influence solubility. For instance, exchanging the chloride anion for a more weakly coordinating anion like hexafluorophosphate (PF₆⁻) has been shown to increase the solubility of the iron(III) tetraphenylporphyrin complex in N,N-dimethylformamide (DMF).[4] This is attributed to the weaker ion pairing between the porphyrin cation and the larger, more charge-diffuse PF₆⁻ anion, which allows for better solvation of the charged species.

2.3. Temperature Effects

The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature. This is governed by the Le Chatelier's principle, where an increase in temperature shifts the equilibrium towards the endothermic dissolution process. However, the extent of this effect is solvent-dependent and should be experimentally determined for specific systems.

2.4. Structural Modifications of the Porphyrin Ligand

While this guide focuses on the parent Fe(TPP)Cl, it is crucial to recognize that modifications to the tetraphenylporphyrin ligand can dramatically alter solubility. Functionalization of the peripheral phenyl rings with solubilizing groups, such as long alkyl chains, can enhance solubility in less polar solvents, while the introduction of polar or ionizable groups can improve solubility in more polar organic solvents or even aqueous media.[5]

Solubility Profile of this compound

The solubility of Fe(TPP)Cl is a critical parameter for its effective use. Below is a compilation of available solubility data in various organic solvents. It is important to note that quantitative data is limited in the publicly available literature, and the provided values should be considered as a guide. For critical applications, experimental verification is strongly recommended.

Table 1: Solubility of Fe(TPP)Cl in Common Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Quantitative Solubility (at approx. 25°C) | Qualitative Description | Citation(s) |

| Chlorinated Solvents | |||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data not available | Soluble | [6][7] |

| Chloroform | CHCl₃ | 4.1 | Data not available | Soluble | [6][8] |

| Aprotic Polar Solvents | |||||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 5.2 mM (~3.66 g/L) | Soluble | [4] |

| Aromatic Solvents | |||||

| Benzonitrile | C₇H₅N | 4.8 | Data not available | Soluble | [6] |

| Nitrogen-Containing Solvents | |||||

| Pyridine | C₅H₅N | 5.3 | Data not available | Soluble | [6] |

| Nonpolar Solvents | |||||

| Petroleum Ether | Mixture | ~0.1 | Data not available | Insoluble | [9] |

| Aqueous Solvents | |||||

| Water | H₂O | 10.2 | Data not available | Insoluble | [7][9] |

Note: Polarity indices are approximate values and can vary slightly depending on the scale used.

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of Fe(TPP)Cl solubility in a specific solvent system, the following experimental protocol, based on the widely accepted shake-flask method coupled with UV-Vis spectrophotometry, is recommended.[10][11][12][13]

4.1. Principle

An excess amount of solid Fe(TPP)Cl is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved Fe(TPP)Cl in the saturated solution is determined using UV-Vis spectrophotometry by applying the Beer-Lambert law.

4.2. Materials and Equipment

-

This compound (Fe(TPP)Cl), high purity

-

Solvent of interest, analytical grade

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

4.3. Step-by-Step Methodology

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of Fe(TPP)Cl of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create at least five standard solutions of varying, known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the Soret band of Fe(TPP)Cl (typically around 418 nm).

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Equilibration:

-

Add an excess amount of solid Fe(TPP)Cl to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though longer times may be necessary.[10][11]

-

-

Sample Preparation and Analysis:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λ_max.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Fe(TPP)Cl in the chosen solvent at the specified temperature.

-

Practical Implications and Conclusion

The solubility of Fe(TPP)Cl is a critical determinant of its utility in various scientific and industrial applications.

-

In Catalysis: For homogeneous catalysis, the catalyst must be fully dissolved to ensure a high concentration of active sites and reproducible reaction rates.[3] Poor solubility can lead to lower than expected catalytic activity and difficulties in reaction monitoring.

-

In Materials Science: The processability of Fe(TPP)Cl into thin films or its incorporation into polymer matrices is dependent on its solubility in appropriate solvents.[2]

-

In Drug Development: For formulation and in vitro screening, understanding the solubility in biocompatible solvents or solvent systems is crucial. Low solubility can be a significant hurdle in developing effective drug delivery systems.[10][14]

References

-

Abraham, M. H., & Acree, W. E. (2016). Solvation descriptors for porphyrins (porphines). New Journal of Chemistry, 40(12), 9945–9950. [Link]

-

Dror, I., & Schlautman, M. A. (2004). Metalloporphyrin solubility: a trigger for catalyzing reductive dechlorination of tetrachloroethylene. Environmental toxicology and chemistry, 23(2), 252–257. [Link]

-

Eskelsen, J. R., et al. (2023). Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte. The journal of physical chemistry. C, Nanomaterials and interfaces, 127(24), 11631–11640. [Link]

-

Por-Lab. (n.d.). meso-Tetraphenylporphine-Fe(III) chloride. Porphyrin-Laboratories GmbH. Retrieved from [Link]

-

Zagal, J. H., et al. (2014). Effects of Axial Coordination of the Metal Center on the Activity of Iron Tetraphenylporphyrin as a Nonprecious Catalyst for Oxygen Reduction in Acidic Media. The Journal of Physical Chemistry C, 118(34), 19139-19149. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Calvete, M. J. F., et al. (2019). Modern Methods for the Sustainable Synthesis of Metalloporphyrins. Molecules, 24(23), 4398. [Link]

-

ResearchGate. (n.d.). UV–Visible (UV–Vis) absorption spectra of Fe(TPP)Cl in 10 −5 M CHCl 3 solution (a) and Fe(TPP)Cl films: SPIN (b) and GDS (c). [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Eskelsen, J. R., et al. (2023). Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte. The Journal of Physical Chemistry C, 127(24), 11631-11640. [Link]

-

Bhagan, S., & independently, C. S. (2014). Mechanism of Catalytic O2 Reduction by Iron Tetraphenylporphyrin. Inorganic chemistry, 53(19), 10337–10344. [Link]

-

Wikipedia. (n.d.). Iron(tetraphenylporphyrinato) chloride. Retrieved from [Link]

-

Chen, L., & Ye, M. (2017). Effects of Methanol on the Thermodynamics of Iron(III) [Tetrakis(pentafluorophenyl)]porphyrin Chloride Dissociation and the Creation of Catalytically Active Species for the Epoxidation of Cyclooctene. Industrial & Engineering Chemistry Research, 56(45), 12811-12819. [Link]

- Scheer, H. (Ed.). (2006). Porphyrins and Metalloporphyrins. Springer.

-

Fleischer, E. B. (1970). Structure of porphyrins and metalloporphyrins. Accounts of Chemical Research, 3(3), 105–112. [Link]

-

ResearchGate. (n.d.). UV‐visible absorption SEC measurements of FeTPP‐Cl (0.50 mM) in DMF with TBAP (0.1 M) under a) Ar and b) CO2 and in DMF/MeCN (3:7) with TBAP (0.1 M), under c) Ar and d) CO2. Potential is corrected by Fc/Fc⁺. [Link]

-

OUCI. (n.d.). Solubility and thermodynamic stability of metal–organic frameworks. Retrieved from [Link]

-

Motz, K. A., et al. (2021). Examining iron complexes with organic ligands by laboratory XAFS. RSC Advances, 11(52), 32964-32978. [Link]

-

Zhang, R., et al. (2011). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. Molecules, 16(5), 3929-3940. [Link]

-

Frontier Specialty Chemicals. (n.d.). Fe(III) meso-Tetraphenylporphine Chloride (contains 1-3% chlorin). Retrieved from [Link]

-

Lo, S. M.-C., et al. (2011). Supercritical CO2 Synthesis of Porous Metalloporphyrin Frameworks: Application in Photodynamic Therapy. ACS Applied Materials & Interfaces, 3(8), 3023-3030. [Link]

-

ResearchGate. (n.d.). UV-vis data of free base porphyrins and substituted tetraphenylporphyrin iron chlorides. [Link]

- The International Journal of Bio-Pharma Research. (2013). Spectrophotometric determination of Fe (III)

-

Chan, K. S. (2017). Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. Journal of Chemical Education, 94(6), 765-769. [Link]

-

ResearchGate. (n.d.). Water‐Soluble Iron Porphyrins as Catalysts for Suppressing Chlorinated Disinfection Byproducts in Hypochlorite‐Dependent Water Remediation. [Link]

- University of Canterbury. (n.d.). Microscale Preparation of meso-Tetraphenylporphyrin and its Fe(III) Complex.

- University of Canterbury. (n.d.). Microscale Preparation of meso-Tetraphenylporphyrin and its Fe(III) Complex.

-

ResearchGate. (n.d.). Thermodynamics of porphyrin sublimation. [Link]

-

Stocker, A., et al. (2015). Chemical, Thermal, and Radiation Resistance of an Iron Porphyrin: A Model Study of Biosignature Stability. Astrobiology, 15(10), 863-878. [Link]

Sources

- 1. Fe(III) meso-Tetraphenylporphine Chloride (contains 1-3% chlorin) | [frontierspecialtychemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Metalloporphyrin solubility: a trigger for catalyzing reductive dechlorination of tetrachloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. meso-Tetraphenylporphine-Fe(III) chloride [porphyrin-laboratories.com]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. 5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE IRON(III) CHLORIDE | 16456-81-8 [chemicalbook.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Introduction: The Enigma of the Quenched Chromophore

An In-depth Technical Guide to the Photophysical Properties of Iron Porphyrin Complexes

For Researchers, Scientists, and Drug Development Professionals

Porphyrins, with their extended π-conjugated systems, are nature's quintessential chromophores, responsible for processes ranging from photosynthesis to oxygen transport.[1][2] When complexed with diamagnetic metals like zinc or magnesium, they often exhibit strong luminescence and long-lived excited states, making them ideal for applications in photodynamic therapy (PDT) and solar energy conversion.[3] However, the introduction of iron into the porphyrin core fundamentally alters this behavior. Iron porphyrins, or hemes, are notorious for their vanishingly low fluorescence and phosphorescence quantum yields.[4][5] Their excited states are incredibly short-lived, often decaying on the femtosecond to picosecond timescale.[6]

This guide delves into the complex and fascinating photophysics of iron porphyrin complexes. We will move beyond a simple description of their properties to explain the underlying electronic and structural factors that govern their unique behavior. For researchers in medicine and materials science, understanding these ultrafast dynamics is not an academic exercise; it is the key to unlocking their potential in photocatalysis, spintronics, and advanced diagnostics, while also providing critical insights into their roles in biological systems.[7][8]

The Electronic Structure: A Tale of Two Systems

The photophysical behavior of any molecule is dictated by its electronic structure. In iron porphyrins, this is a complex interplay between the porphyrin macrocycle's π-system and the iron center's d-orbitals.

The Porphyrin π-System: Gouterman's Four-Orbital Model

The characteristic UV-visible absorption spectrum of a porphyrin is dominated by two features: an intense band near 400 nm, known as the Soret (or B) band , and a series of weaker bands between 500-700 nm, called the Q bands .[9][10] This pattern is elegantly explained by Gouterman's four-orbital model, which considers the two highest occupied molecular orbitals (HOMOs), a₁ᵤ and a₂ᵤ, and the two degenerate lowest unoccupied molecular orbitals (LUMOs), e₉*.

Electronic transitions between these orbitals give rise to two primary excited states:

-

S₂ State: A strongly allowed transition, resulting in the intense Soret band.

-

S₁ State: A quasi-forbidden transition, resulting in the weaker Q bands.

In simple metalloporphyrins, excitation to the S₂ state is followed by rapid internal conversion to the S₁ state, from which fluorescence (S₁ → S₀) or intersystem crossing to a triplet state can occur.

The Iron d-Orbitals: The Quenching Center

The introduction of iron, a d-block transition metal, adds several layers of complexity. The iron's five d-orbitals interact with the porphyrin's nitrogen atoms and any axial ligands, creating a manifold of low-lying electronic states. These include:

-

Ligand Field (d-d) States: Excitations between the iron's own d-orbitals.

-

Charge-Transfer (CT) States: Excitations that move an electron from the porphyrin to the iron (Ligand-to-Metal, LMCT) or from the iron to the porphyrin (Metal-to-Ligand, MLCT).

Crucially, these d-d and CT states often lie at energies between the porphyrin's ground (S₀) and first excited (S₁) states. This creates a "ladder" of states that provides highly efficient, non-radiative pathways for the de-excitation of the porphyrin's S₁ state, effectively quenching any potential luminescence.[5][6]